molecular formula C15H12N4O4S B3005521 3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-89-6

3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3005521
CAS No.: 851945-89-6
M. Wt: 344.35
InChI Key: BOOGNMAQTYEJJS-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 3-methyl group on the thiazolo ring and a 2-methyl-5-nitrophenyl carboxamide substituent at position 6 (Fig. 1). The nitro and methyl groups on the phenyl ring likely influence electronic properties and binding interactions compared to other substituents.

Properties

IUPAC Name

3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-3-4-10(19(22)23)5-12(8)17-13(20)11-6-16-15-18(14(11)21)9(2)7-24-15/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOGNMAQTYEJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is C12H10N4O4SC_{12}H_{10}N_{4}O_{4}S. Its structure includes a thiazole ring fused to a pyrimidine core, with various functional groups that enhance its biological activity.

PropertyValue
Molecular Weight286.30 g/mol
Density1.5 ± 0.1 g/cm³
Melting PointNot available
LogPNot available

Antitumor Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant antitumor properties. For example, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. A study demonstrated that similar thiazolo-pyrimidine derivatives had IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) .

Antimicrobial Properties

Thiazolo-pyrimidines have also been studied for their antimicrobial activities. The presence of nitro and carboxamide groups has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating activity comparable to standard antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in animal models. Compounds similar to 3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have shown protective effects against picrotoxin-induced seizures, suggesting a mechanism that may involve modulation of GABAergic transmission .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Functional groups such as the nitro group can participate in redox reactions, influencing receptor activity.
  • DNA Interaction : Some studies suggest that thiazolo-pyrimidines can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolo[3,2-a]pyrimidines is crucial for optimizing their biological activity:

  • Nitro Group : The presence of a nitro group at specific positions enhances antibacterial and anticancer activities.
  • Carboxamide Functionality : This group is essential for maintaining solubility and bioavailability.
  • Substituents on the Thiazole Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.

Case Studies

  • Anticancer Studies : A series of synthesized thiazolo-pyrimidine derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of 12 µM against breast cancer cells, indicating strong antitumor potential .
  • Antimicrobial Testing : In a comparative study, several derivatives were screened for antimicrobial efficacy. The compound exhibited MIC values lower than those of standard antibiotics against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities modulated by substituents. Key analogs include:

Table 1: Structural Comparison of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Compound Name Molecular Formula Substituents Key Functional Groups Melting Point (°C) Bioactivity (if reported)
Target Compound C₁₆H₁₃N₄O₄S 3-methyl, 2-methyl-5-nitrophenyl Carboxamide, Nitro N/A Not reported
N-(2-Methoxyphenyl)-3-methyl-5-oxo analog C₁₅H₁₃N₃O₃S 3-methyl, 2-methoxyphenyl Carboxamide, Methoxy N/A Not reported
7-Methyl-5-(4-nitrophenyl)-N-phenyl analog C₂₀H₁₆N₄O₄S 7-methyl, 4-nitrophenyl, phenyl Carboxamide, Nitro N/A Not reported
2-Methyl-5-((3-(4-nitrophenyl)-5-oxo)amino)benzenesulfonic acid C₁₉H₁₄N₄O₆S₂ 4-nitrophenyl, sulfonic acid Sulfonic acid, Nitro 263.7 (decomp.) Not reported
N-(Furan-2-ylmethyl)-5-oxo analog C₁₂H₁₀N₃O₃S Furan-2-ylmethyl Carboxamide, Furan N/A β1i: 31%, β5i: 32% inhibition

Notes:

  • Carboxamide vs. Sulfonic Acid : Carboxamide derivatives (e.g., target compound, ) prioritize hydrogen-bonding interactions, while sulfonic acid analogs () enhance solubility and ionic interactions.

Bioactivity and Functional Implications

  • Enzyme Inhibition: N-(Furan-2-ylmethyl)-5-oxo analogs show moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%, ). The target’s nitro group may enhance binding to hydrophobic enzyme pockets.
  • Crystallography : Related compounds (e.g., ) form hydrogen-bonded networks (C–H···O) influencing crystal packing and stability. The target’s 2-methyl group may sterically hinder such interactions.

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